![molecular formula C17H17N5O B1417515 4-(2-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine CAS No. 891456-85-2](/img/structure/B1417515.png)
4-(2-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Overview
Description
Scientific Research Applications
Antiproliferative Activity
The compound has been synthesized and evaluated for its antiproliferative activity. In a study by Hranjec, Pavlović, and Karminski-Zamola, it was synthesized as hydrochloride salts and tested for in vitro antiproliferative activity on several human cancer cell lines. One of the compounds exhibited significant activity, with IC50 values ranging from 20 to 60 μM (Hranjec, Pavlović, & Karminski-Zamola, 2012).
Dihydrofolate Reductase Inhibition
Research by Dolzhenko, Dolzhenko, and Chui explored the synthesis of 2-amino-[1,3,5]triazino[1,2-a]benzimidazoles, including their evaluation as dihydrofolate reductase inhibitors. One of the compounds showed notable inhibitory activity with an IC50 of 10.9 μM (Dolzhenko, Dolzhenko, & Chui, 2005).
Antimicrobial Activities
The triazino[1,2-a]benzimidazole framework has been incorporated in the synthesis of various derivatives, such as 1,2,4-triazole derivatives, for their antimicrobial activities. Bektaş et al. synthesized such compounds and found some to possess good to moderate activities against test microorganisms (Bektaş et al., 2007).
Antinematodal Activity
In another application, Anichina synthesized 4-aryl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazole-2-amines and tested them for antinematodal activity. The derivatives with a hydroxyl group showed the best activity against Trichinella spiralis (Anichina, 2020).
Future Directions
properties
IUPAC Name |
4-(2-ethoxyphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-2-23-14-10-6-3-7-11(14)15-20-16(18)21-17-19-12-8-4-5-9-13(12)22(15)17/h3-10,15H,2H2,1H3,(H3,18,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDQINZJJOGIQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2N=C(NC3=NC4=CC=CC=C4N23)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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